molecular formula C14H21N B13157732 4,4-Dimethyl-2-phenylcyclohexan-1-amine

4,4-Dimethyl-2-phenylcyclohexan-1-amine

Cat. No.: B13157732
M. Wt: 203.32 g/mol
InChI Key: KJMPBAHJHSPOEO-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-phenylcyclohexan-1-amine is a chemical compound with the molecular formula C14H21N It is a cyclohexane derivative with a phenyl group and two methyl groups attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2-phenylcyclohexan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,4-dimethyl-2-phenylcyclohexanone with ammonia or an amine source in the presence of a reducing agent. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-phenylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

4,4-Dimethyl-2-phenylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-phenylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-2-phenylcyclohexanone: A ketone derivative with similar structural features.

    2-Phenylcyclohexan-1-amine: A related amine compound without the dimethyl substitution.

    4-Methyl-2-phenylcyclohexan-1-amine: A similar compound with only one methyl group.

Uniqueness

4,4-Dimethyl-2-phenylcyclohexan-1-amine is unique due to the presence of two methyl groups on the cyclohexane ring, which can influence its chemical reactivity and interactions

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

4,4-dimethyl-2-phenylcyclohexan-1-amine

InChI

InChI=1S/C14H21N/c1-14(2)9-8-13(15)12(10-14)11-6-4-3-5-7-11/h3-7,12-13H,8-10,15H2,1-2H3

InChI Key

KJMPBAHJHSPOEO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C(C1)C2=CC=CC=C2)N)C

Origin of Product

United States

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